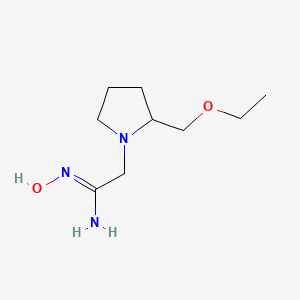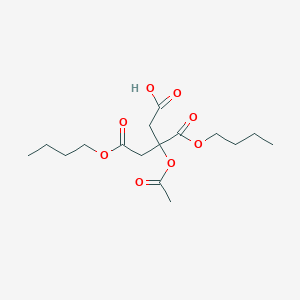
1,2-Dibutyl acetylcitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibutyl acetylcitrate is an organic compound with the molecular formula C16H26O8. It is a derivative of citric acid, where two of the hydroxyl groups are esterified with butyl groups, and one of the carboxyl groups is esterified with an acetyl group . This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol and acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, citric acid, butanol, and acetic anhydride, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, and the reaction is monitored until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the ester groups are oxidized to carboxylic acids.
Substitution: The ester groups in this compound can be substituted with other alkyl or acyl groups under appropriate reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine).
Major Products Formed:
Hydrolysis: Citric acid, butanol, and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Various alkyl or acyl esters.
Scientific Research Applications
1,2-Dibutyl acetylcitrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-dibutyl acetylcitrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material . In biological systems, it is believed to exert its effects through interactions with cellular membranes and proteins, enhancing the permeability and stability of drug delivery systems .
Comparison with Similar Compounds
Acetyl tributyl citrate (ATBC): Another citrate-based plasticizer with similar properties but different esterification patterns.
Tributyl citrate (TBC): A non-acetylated version of ATBC, used in similar applications.
Acetyl triethyl citrate (ATEC): A citrate ester with shorter alkyl chains, offering different plasticizing properties.
Uniqueness: 1,2-Dibutyl acetylcitrate is unique due to its specific esterification pattern, which provides a balance between flexibility and stability. Its biodegradability and low toxicity make it an attractive alternative to traditional phthalate plasticizers .
Properties
Molecular Formula |
C16H26O8 |
|---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
3-acetyloxy-5-butoxy-3-butoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-14(20)11-16(10-13(18)19,24-12(3)17)15(21)23-9-7-5-2/h4-11H2,1-3H3,(H,18,19) |
InChI Key |
IFTDWIBTXLYNHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)


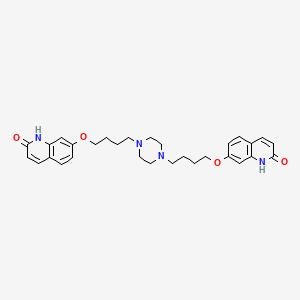
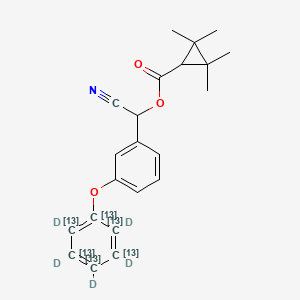
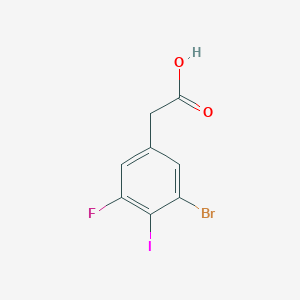
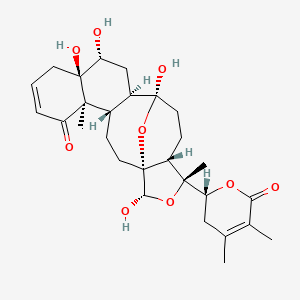
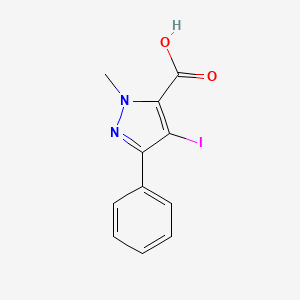

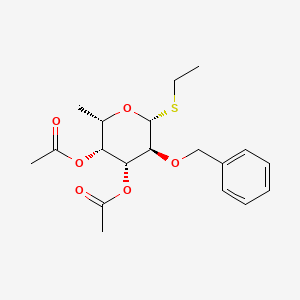
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
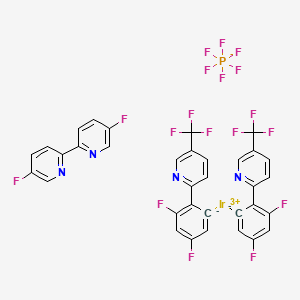
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
